
Hemopressin (rat)
Overview
Description
Hemopressin is a peptide derived from the alpha chain of hemoglobin. It was first identified in extracts of rat brain using an enzyme capture technique. Hemopressin binds to cannabinoid receptors, specifically acting as an inverse agonist at cannabinoid receptor one (CB1) receptors . This peptide has been shown to have various physiological effects, including modulation of pain and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemopressin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods: Industrial production of hemopressin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Hemopressin undergoes various chemical reactions, including:
Oxidation: Hemopressin can be oxidized at its methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Hemopressin can undergo substitution reactions at its amino acid residues, particularly at the lysine and histidine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under appropriate pH conditions.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Modified hemopressin with substituted amino acid residues.
Scientific Research Applications
Hemopressin has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide-receptor interactions and peptide synthesis techniques.
Medicine: Explored as a potential therapeutic agent for pain management and hypertension.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical research.
Mechanism of Action
Hemopressin exerts its effects by binding to cannabinoid receptors, specifically cannabinoid receptor one (CB1) receptors. It acts as an inverse agonist, meaning it binds to the receptor and induces a response opposite to that of an agonist. This binding leads to the inhibition of receptor activity, resulting in various physiological effects such as pain modulation and blood pressure reduction . Hemopressin also interacts with cannabinoid receptor two (CB2) receptors, acting as a positive allosteric modulator .
Comparison with Similar Compounds
RVD-Hemopressin Alpha: A longer form of hemopressin containing additional amino acids at the N-terminus.
VD-Hemopressin Beta: Derived from the beta chain of hemoglobin, this peptide also binds to cannabinoid receptor one (CB1) receptors and acts as an agonist.
Uniqueness: Hemopressin is unique in its ability to act as an inverse agonist at cannabinoid receptor one (CB1) receptors, whereas its longer forms and related peptides from the beta chain of hemoglobin act as agonists . This distinct mechanism of action makes hemopressin a valuable tool for studying cannabinoid receptor modulation and its potential therapeutic applications .
Biological Activity
Hemopressin (Hp) is a biologically active peptide derived from the α-chain of hemoglobin, specifically characterized by its sequence: H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH. This compound has garnered significant attention due to its role as an inverse agonist at the cannabinoid receptor type 1 (CB1), implicating it in various physiological processes, particularly in appetite regulation and pain modulation.
Hemopressin acts primarily through the CB1 receptor, where it functions as an inverse agonist. This interaction leads to a reduction in the receptor's activity, which is pivotal in several biological responses, including appetite suppression and analgesia. Studies have demonstrated that Hp can inhibit agonist-induced receptor internalization, thereby influencing cannabinoid signaling pathways in the brain .
Appetite Regulation
One of the most notable effects of hemopressin is its ability to decrease food intake in both normal and obese rodent models. Research indicates that:
- Dose-Dependent Effects : Hemopressin administration results in a significant reduction of night-time food intake. For instance, doses of 10 nmol administered intracerebroventricularly significantly decreased food intake within hours of administration in both rats and mice .
- Mechanistic Insights : The anorectic effect is absent in CB1 receptor knockout mice, confirming that the action of hemopressin is mediated through CB1 receptors. Additionally, Hp can counteract hyperphagia induced by CB1 agonists, further supporting its role as an antagonist .
Analgesic Properties
Hemopressin has been studied for its potential analgesic effects in various pain models:
- Neuropathic Pain : In models of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, hemopressin administration resulted in a significant reduction of mechanical hyperalgesia. The antinociceptive effects were observed to last up to six hours post-administration .
- Inflammatory Pain : In antigen-induced arthritis models, hemopressin demonstrated a dose-dependent reduction in knee joint swelling and nociceptive behavior, suggesting its potential utility in treating inflammatory conditions such as rheumatoid arthritis .
Summary of Research Findings
The following table summarizes key findings from various studies on hemopressin's biological activity:
Case Studies
- Appetite Suppression in Rodents : In one experiment involving intracerebroventricular injections of hemopressin at varying doses (1, 5, 10 nmol), researchers observed a consistent decrease in food intake across multiple time points post-injection. The study highlighted that normal feeding behaviors were maintained without adverse side effects .
- Pain Management in Arthritis Models : A study on male Sprague Dawley rats with induced antigen arthritis showed that daily treatments with hemopressin significantly improved mobility and reduced knee joint swelling compared to control groups. This was accompanied by a decrease in inflammatory markers such as IL-6 and leukocyte influx .
Q & A
Basic Research Questions
Q. How is Hemopressin (rat) structurally characterized, and what methodologies ensure synthesis accuracy?
Hemopressin (rat) is a nonapeptide (PVNFKFLSH) derived from the hemoglobin α1 chain, synthesized via solid-phase peptide synthesis (SPPS). Key steps for validation include:
- Mass Spectrometry (MS): Confirm molecular weight (C₅₃H₇₇N₁₃O₁₂; 1087.58 Da) and purity (>95%) .
- High-Performance Liquid Chromatography (HPLC): Assess purity and retention time under gradient elution conditions .
- Amino Acid Sequencing: Use Edman degradation or tandem MS to verify sequence integrity .
Q. What in vitro assays are used to evaluate Hemopressin (rat)'s cannabinoid receptor activity?
- Radioligand Binding Assays: Compete with labeled ligands (e.g., [³H]-CP55940) to measure affinity for CB1/CB2 receptors .
- Calcium Flux Assays: Monitor intracellular Ca²⁺ changes in transfected HEK293 cells expressing CB1/CB2 receptors .
- cAMP Inhibition: Assess inverse agonism via cAMP modulation in receptor-expressing cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in Hemopressin (rat)'s reported receptor specificity (CB1 vs. CB2)?
Q. Why do some studies report Hemopressin (rat) as a CB1 inverse agonist, while others identify CB2 selectivity?
Potential factors include:
- Species Differences: Rat CB1 vs. human CB1 receptor polymorphisms .
- Assay Conditions: Variations in GTPγS binding vs. cAMP inhibition protocols .
- Ligand Concentration: High doses may induce off-target effects (e.g., TRPV1 activation) .
Methodological Notes
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLYPZZJJBEAJ-QISMNGAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H77N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029393 | |
Record name | Hemopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1088.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568588-77-2 | |
Record name | Hemopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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